2-(4-Dimethylaminostyryl)-N-methyl-benzo xazolium p
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Overview
Description
2-(4-Dimethylaminostyryl)-N-methyl-benzo xazolium p is an organic compound known for its unique photophysical properties. It is commonly used in various scientific research fields due to its ability to exhibit high molar absorption coefficients, tunable electronic absorption, and fluorescence emission energies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Dimethylaminostyryl)-N-methyl-benzo xazolium p typically involves the reaction of 4-dimethylaminobenzaldehyde with N-methylbenzoxazolium salts under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-(4-Dimethylaminostyryl)-N-methyl-benzo xazolium p undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic reagents like halogens or nitro groups in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(4-Dimethylaminostyryl)-N-methyl-benzo xazolium p has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-Dimethylaminostyryl)-N-methyl-benzo xazolium p involves its interaction with molecular targets through its photophysical properties. The compound absorbs light at specific wavelengths, leading to electronic excitation. This excited state can then participate in various photochemical reactions, such as energy transfer or electron transfer processes. These interactions are crucial for its applications in fluorescence imaging and photodynamic therapy .
Comparison with Similar Compounds
Similar Compounds
4-(Dicyanomethylene)-2-methyl-6-(4-dimethylaminostyryl)-4H-pyran (DCM): Known for its high fluorescence quantum yields and tunable electronic properties.
4-(4-Dimethylaminostyryl) methylpyridine p-toluene sulfonate (DAST): Used in nonlinear optical applications due to its strong piezoelectric properties.
Uniqueness
2-(4-Dimethylaminostyryl)-N-methyl-benzo xazolium p stands out due to its unique combination of high molar absorption coefficients, tunable electronic absorption, and fluorescence emission energies. These properties make it highly versatile for various scientific and industrial applications .
Properties
Molecular Formula |
C18H19ClN2O5 |
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Molecular Weight |
378.8 g/mol |
IUPAC Name |
N,N-dimethyl-2-[(E)-2-(3-methyl-1,3-benzoxazol-3-ium-2-yl)ethenyl]aniline;perchlorate |
InChI |
InChI=1S/C18H19N2O.ClHO4/c1-19(2)15-9-5-4-8-14(15)12-13-18-20(3)16-10-6-7-11-17(16)21-18;2-1(3,4)5/h4-13H,1-3H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
HIPNQJWOBIMJQM-UHFFFAOYSA-M |
Isomeric SMILES |
C[N+]1=C(OC2=CC=CC=C21)/C=C/C3=CC=CC=C3N(C)C.[O-]Cl(=O)(=O)=O |
Canonical SMILES |
C[N+]1=C(OC2=CC=CC=C21)C=CC3=CC=CC=C3N(C)C.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
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